6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
CAS No.:
Cat. No.: VC14653512
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H20N2O |
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Molecular Weight | 292.4 g/mol |
IUPAC Name | 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Standard InChI | InChI=1S/C19H20N2O/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3 |
Standard InChI Key | ODSGGAAYPQHRQF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is C₁₉H₂₁N₂O, with a molecular weight of 292.4 g/mol. Its core structure consists of a partially saturated beta-carboline system (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) substituted with a methoxy group at the 6-position and a 2-methylphenyl group at the 1-position. This substitution pattern distinguishes it from related compounds such as 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (C₁₉H₂₁ClN₂O, 328.8 g/mol), where the methyl group occupies the para position on the phenyl ring.
Property | Value | Source Compound |
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Molecular Formula | C₁₉H₂₁N₂O | |
Molecular Weight | 292.4 g/mol | |
Core Structure | 2,3,4,9-Tetrahydro-1H-beta-carboline | |
Key Substituents | 6-methoxy, 1-(2-methylphenyl) |
The electron-rich aromatic system and methoxy group facilitate electrophilic substitution reactions, while the tetrahydro-beta-carboline core enables oxidation to carbonyl derivatives .
Synthetic Methodologies
General Synthesis of Beta-Carboline Derivatives
The synthesis of beta-carbolines typically involves Pictet-Spengler cyclization or Maillard-like condensation between tryptamine derivatives and aldehydes . For 6-methoxy-substituted variants, 5-methoxytryptamine serves as a common precursor. A representative protocol involves:
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Condensation: Reacting 5-methoxytryptamine with 2-methylbenzaldehyde under acidic conditions to form the imine intermediate.
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Cyclization: Intramolecular cyclization catalyzed by protic acids (e.g., HCl) or Lewis acids.
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Reduction: Selective hydrogenation of the pyridine ring to achieve the tetrahydro-beta-carboline structure .
A modified procedure from demonstrates the use of hydrogen chloride in methanol (3.0 M, 2 hours, room temperature) to deprotect tert-butoxycarbonyl (Boc)-protected intermediates, yielding 6-methoxy-1,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives with 99% yield.
Challenges in Regioselectivity
The ortho-substituted 2-methylphenyl group introduces steric hindrance, complicating regioselective synthesis. Comparative studies with para-substituted analogs reveal that ortho-substituted derivatives require longer reaction times and higher catalyst loads to achieve comparable yields.
Physicochemical Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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Mass Spectrometry:
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ESI-MS typically shows a [M+H]⁺ peak at m/z 293.2.
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Chromatographic Behavior
Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) reveals a retention time of 12.4 minutes, distinct from the para-substituted analog (14.1 minutes), highlighting the impact of substituent position on hydrophobicity.
Biological and Pharmacological Perspectives
Antioxidant Activity
Comparative Analysis with Structural Analogs
*Estimated from structural analogs .
The para-substituted analog exhibits enhanced lipid solubility (higher LogP) and slightly greater MAO inhibitory activity, likely due to reduced steric effects at the receptor binding site.
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